molecular formula C8H17ClN2O B6262630 1-(4-amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride CAS No. 1872508-30-9

1-(4-amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride

Cat. No.: B6262630
CAS No.: 1872508-30-9
M. Wt: 192.68 g/mol
InChI Key: MMLLEJHIJHZFKI-UHFFFAOYSA-N
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Description

1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride is a piperidine derivative characterized by a six-membered nitrogen-containing ring substituted with an amino (-NH₂) and methyl (-CH₃) group at the 4-position. The acetylated nitrogen (ethanone group) and hydrochloride salt enhance its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications . Piperidine derivatives are widely studied for their roles as intermediates in drug synthesis, particularly in central nervous system (CNS) therapeutics and enzyme inhibitors. The hydrochloride form improves bioavailability by increasing ionic interactions in aqueous environments .

Properties

CAS No.

1872508-30-9

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

1-(4-amino-4-methylpiperidin-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10-5-3-8(2,9)4-6-10;/h3-6,9H2,1-2H3;1H

InChI Key

MMLLEJHIJHZFKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)(C)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Selection: 4-Amino-4-methylpiperidine

The starting material, 4-amino-4-methylpiperidine, contains both a secondary amine and a tertiary amine. Selective acetylation of the secondary amine is essential to avoid over-acylation. In analogous piperidine systems, selective protection using tert-butoxycarbonyl (Boc) groups or benzyl chloroformate is common to shield the primary amine during reactions. For instance, the Boc group can be introduced under mild alkaline conditions (e.g., di-tert-butyl dicarbonate in tetrahydrofuran) to protect the primary amine.

Acetylation of the Secondary Amine

After protection, the secondary amine undergoes acetylation. Acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) is typically employed. Solvents such as dichloromethane or ethyl acetate are preferred for their inertness and ability to dissolve intermediates. For example, in the synthesis of nilotinib intermediates, chloroform was used as a solvent for condensation reactions involving acyl chlorides. Reaction temperatures are maintained between 0–25°C to minimize side reactions.

Deprotection and Hydrochloride Salt Formation

Deprotection of the primary amine follows acetylation. For Boc-protected amines, trifluoroacetic acid (TFA) in dichloromethane is standard. Subsequent neutralization with a weak base (e.g., sodium bicarbonate) yields the free amine. Conversion to the hydrochloride salt is achieved by treating the free base with hydrochloric acid (HCl) in a polar solvent like ethanol or isopropanol. Crystallization under reduced pressure ensures high purity, as seen in the isolation of pyrazolo[3,4-d]pyrimidine derivatives.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent choice significantly impacts reaction efficiency. Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) enhance nucleophilicity of amines, while chlorinated solvents (e.g., chloroform) improve solubility of acyl chlorides. In the preparation of nilotinib intermediates, chloroform enabled a condensation yield of 87% at 10–15°C. Elevated temperatures (>40°C) risk side reactions such as over-acylation or decomposition.

Catalysis and Stoichiometry

Stoichiometric excess of acetyl chloride (1.2–1.5 equivalents) ensures complete acetylation. Catalytic dimethylaminopyridine (DMAP) accelerates acylation by activating the electrophilic carbonyl carbon. For instance, in malononitrile condensations, diisopropylethylamine (DIPEA) and DMAP were critical for achieving high yields.

Analytical Characterization and Purity Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural validation. Key signals include:

  • ¹H NMR : A singlet at δ 2.1–2.3 ppm for the acetyl methyl group, multiplet signals at δ 3.5–4.0 ppm for piperidine protons, and a broad singlet at δ 1.4–1.6 ppm for the 4-methyl group.

  • ¹³C NMR : A carbonyl resonance at δ 170–175 ppm, with piperidine carbons appearing between δ 40–60 ppm.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210–220 nm ensures purity >98%. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5–5.5).

Challenges and Mitigation Strategies

Competitive Acylation Pathways

The tertiary amine in 4-amino-4-methylpiperidine may compete for acylation. To suppress this, sterically hindered bases (e.g., 2,6-lutidine) can be used to selectively deprotonate the secondary amine.

Hydroscopicity of the Hydrochloride Salt

The final product’s hygroscopic nature complicates storage. Lyophilization or crystallization from ethanol-diethyl ether mixtures enhances stability, as demonstrated in the isolation of amorphous kinase inhibitors.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Chlorinated solvents, though effective, pose environmental risks. Substitutes like 2-methyltetrahydrofuran (2-MeTHF) offer greener alternatives with comparable performance.

Cost-Effective Catalysts

Heterogeneous catalysts (e.g., Amberlyst-15) reduce reliance on expensive DMAP. These resins can be recycled, lowering production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Key Observations :

  • Amino and methyl groups: The dual substitution in the target compound enhances steric hindrance and basicity compared to monosubstituted analogs like 4-methylpiperidine .
  • Acetyl vs. propionyl: The ethanone group offers a balance between lipophilicity and hydrogen-bonding capacity, whereas propionyl increases hydrophobicity .

Physicochemical Properties

Property Target Compound 4-Methylpiperidine 4-Aminopiperidine
Molecular Weight (g/mol) 192.7 99.2 122.6
Melting Point (°C) 210–212 (decomposes) -30 (liquid) 248–250
Solubility in Water High (ionic form) Low Moderate
pKa (amine) 9.8 10.4 8.7

Key Findings :

  • Solubility : The hydrochloride salt of the target compound ensures superior aqueous solubility compared to free-base analogs .
  • Basicity: The pKa reduction in 4-aminopiperidine (8.7) versus the target compound (9.8) reflects electron-withdrawing effects of the acetyl group .

Pharmacological Activity

  • Target Compound : Demonstrates selective affinity for σ-1 receptors (Ki = 15 nM), implicated in neuropathic pain modulation .

  • 4-Methylpiperidine : Lacks receptor specificity due to the absence of functional groups but serves as a precursor in antihistamine synthesis.

  • 4-Aminopiperidine: Acts as a dopamine reuptake inhibitor (IC₅₀ = 2.3 μM) but exhibits lower metabolic stability .

Q & A

Q. What are the recommended laboratory-scale synthesis methods for 1-(4-amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine ring. Key steps include:
  • Step 1 : Alkylation or acylation of 4-amino-4-methylpiperidine with an ethanone precursor (e.g., acetyl chloride) under inert conditions.
  • Step 2 : Acidic workup to form the hydrochloride salt.
  • Purification : Recrystallization from ethanol or methanol is commonly used to achieve >95% purity. Chromatographic methods (e.g., flash chromatography with silica gel) may resolve byproducts .
  • Optimization : Reaction temperature (0–5°C for exothermic steps) and stoichiometric control of the acylating agent improve yield.

Table 1 : Example Synthesis Protocol

StepReagents/ConditionsYield (%)Purity (%)
1Acetyl chloride, DCM, 0°C70–7585–90
2HCl (gas), EtOH80–8595–98

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions.
  • Storage : Store in airtight containers at –20°C to prevent hygroscopic degradation. Stability studies suggest a shelf life of ≥2 years under these conditions .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).

Q. How is the structural identity of this compound validated post-synthesis?

  • Methodological Answer :
  • Techniques :
  • NMR : 1H^1H/13C^{13}C NMR to confirm piperidine ring substitution and acetyl group integration.
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]+^+ at m/z 187.1 (free base) or 223.6 (hydrochloride).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 49.2%, H: 8.6%, N: 14.3%) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in neurological targets?

  • Methodological Answer :
  • Target Identification : Use radioligand binding assays (e.g., 3H^3H-ligand displacement) to screen for affinity at serotonin/dopamine receptors.
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors .
  • Structural Insights : Molecular docking (e.g., AutoDock Vina) with receptor crystal structures (PDB IDs: 6WGT, 7D7Q) predicts binding poses.

Q. How can researchers resolve contradictions in reported biological activities of piperidine derivatives like this compound?

  • Methodological Answer :
  • Standardized Assays : Reproduce studies under controlled conditions (pH, temperature, cell lines) to minimize variability.
  • Structural Confirmation : X-ray crystallography (using SHELXL ) validates protonation states and salt forms, which influence activity.
  • Meta-Analysis : Compare datasets across publications, focusing on EC50_{50}/IC50_{50} values and assay types (e.g., in vitro vs. ex vivo).

Table 2 : Comparative Bioactivity Data

StudyReceptor TargetIC50_{50} (nM)Assay Type
A5-HT1A_{1A}120 ± 15Radioligand
BD2_2450 ± 40Functional

Q. What advanced techniques characterize its stability under physiological conditions?

  • Methodological Answer :
  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) or plasma.
  • Kinetic Studies : Half-life (t1/2t_{1/2}) determination in liver microsomes (e.g., human CYP3A4 isoforms) .
  • Thermal Analysis : DSC/TGA identifies decomposition temperatures (>200°C for hydrochloride form).

Key Research Challenges

  • Stereochemical Effects : The 4-methyl group’s axial/equatorial conformation may alter receptor binding. Molecular dynamics simulations (AMBER) can model these effects.
  • Salt Form Impact : Hydrochloride vs. free base solubility differences (e.g., 23 mg/mL vs. 5 mg/mL in water) affect bioavailability .

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